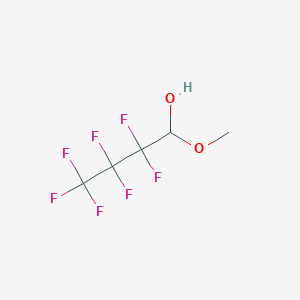

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol

説明

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds have garnered immense interest in chemical research due to the unique properties conferred by the fluorine atom. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to molecules with altered steric and electronic properties, enhanced thermal and metabolic stability, and modified lipophilicity compared to their non-fluorinated counterparts. These attributes have made organofluorine compounds indispensable in a wide array of applications, including pharmaceuticals, agrochemicals, advanced materials, and solvents. In medicinal chemistry, the strategic incorporation of fluorine can dramatically improve a drug's efficacy and pharmacokinetic profile. In materials science, fluorinated polymers exhibit exceptional chemical resistance and unique surface properties.

Overview of Perfluoroalkyl Carbinols and their Chemical Space

Perfluoroalkyl carbinols, which contain a hydroxyl group attached to a carbon atom bearing a perfluoroalkyl chain (a hydrocarbon chain where all hydrogen atoms are replaced by fluorine), are a significant subclass of organofluorine compounds. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the acidity of the carbinol proton and the reactivity of the molecule. This class of compounds serves as versatile building blocks in organic synthesis, enabling the introduction of perfluoroalkyl moieties into a diverse range of molecular architectures. Their unique chemical space is defined by the interplay of the polar hydroxyl group and the non-polar, lipophobic perfluoroalkyl chain, leading to interesting solubility and reactivity profiles.

Contextualizing 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol within Fluorinated Alcohol and Ether Chemistry

This compound, with the chemical formula C5H5F7O2, occupies an interesting niche at the intersection of fluorinated alcohols and fluorinated ethers. epa.gov Structurally, it can be considered a hemiacetal, likely formed from the reaction of heptafluorobutyraldehyde (B1329308) and methanol (B129727). This dual functionality—a hydroxyl group and a methoxy (B1213986) group on the same carbon—suggests a unique reactivity profile compared to simple fluorinated alcohols or ethers. Its properties are expected to be heavily influenced by the presence of the electron-rich oxygen atoms in close proximity to the highly electron-withdrawing heptafluorobutyl group.

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBIGBNBLZQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895244 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-52-6 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,2,3,3,4,4,4 Heptafluoro 1 Methoxy Butan 1 Ol

Reversibility and Equilibrium Studies of Hemiacetal Formation

Hemiacetal formation is a reversible reaction between an aldehyde and an alcohol. In the case of 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol, it is formed from the reaction of heptafluorobutanal and methanol (B129727). The equilibrium position of this reaction is significantly influenced by the electronic effects of the substituents on the carbonyl group.

Under acidic or basic conditions, the hemiacetal can revert to the starting aldehyde and alcohol. khanacademy.orgyoutube.comkhanacademy.org The acid-catalyzed mechanism involves protonation of the hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation, which is then attacked by an alcohol. The base-catalyzed mechanism involves deprotonation of the hydroxyl group to form an alkoxide, which then eliminates a methoxide ion.

Reactions Involving the Hemiacetal Hydroxyl Group

The hydroxyl group of the hemiacetal is a key site of reactivity, participating in reactions typical of alcohols, such as esterification, etherification, and oxidation.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents. While specific studies on this hemiacetal are limited, the reactivity can be inferred from studies on the parent alcohol, 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFBol).

The esterification of HFBol with acetic acid is a well-studied equilibrium reaction. The presence of the electron-withdrawing heptafluorobutyl group makes the hydroxyl oxygen less nucleophilic, which can slow down the rate of esterification compared to non-fluorinated alcohols. However, the reaction can be driven to completion by using an excess of the carboxylic acid or by removing water as it is formed.

Similarly, etherification reactions are plausible. For instance, the formation of ethers from fluorinated alcohols has been documented.

The hemiacetal functional group can be oxidized to form an ester. This transformation is a common reaction in organic synthesis. acs.orgnih.govacs.org The oxidation of a hemiacetal proceeds via the removal of the hydrogen atom from the carbon bearing the two oxygen atoms.

Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate), and other selective oxidants. The reaction generally proceeds under mild conditions and provides a direct route to esters from aldehydes and alcohols via the in-situ formed hemiacetal.

The general mechanism for the oxidation of a hemiacetal to an ester is as follows:

Formation of the hemiacetal from an aldehyde and an alcohol.

Oxidation of the hemiacetal at the C-H bond of the hemiacetal carbon.

The presence of the heptafluorobutyl group is expected to influence the rate of oxidation, but the fundamental pathway should remain the same. Studies on the oxidation of fluorinated alcohols have shown that they can be converted to the corresponding carboxylic acids or esters, depending on the reaction conditions. uc.ptsemanticscholar.org

Transformations of the Methoxy (B1213986) Group

The methoxy group in this compound can undergo cleavage or exchange reactions under certain conditions.

The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an Sₙ2 reaction) or on the hemiacetal carbon.

Selective cleavage of methoxy groups is a common strategy in organic synthesis, particularly in the context of protecting groups. nih.govnih.govresearchgate.net While specific conditions for the cleavage of the methoxy group in this particular fluorinated hemiacetal are not documented, it is expected to be susceptible to reagents that are known to cleave methyl ethers.

Exchange reactions, where the methoxy group is replaced by another alkoxy group, can also occur under acid catalysis. This trans-acetalization reaction would involve the formation of an equilibrium mixture of different hemiacetals and acetals if another alcohol is introduced into the reaction mixture.

Reactivity of the Perfluoroalkyl Chain

The perfluoroalkyl chain in this compound is generally considered to be chemically inert due to the high strength of the carbon-fluorine bond. wikipedia.org This inertness is a hallmark of perfluorinated compounds and contributes to their thermal and chemical stability.

However, under specific and often forcing conditions, the perfluoroalkyl chain can participate in reactions. These reactions are not typical for this class of compounds under normal laboratory conditions. For example, reactions involving perfluoroalkyl iodides can be initiated by electron transfer. acs.org Radical additions involving perfluoroalkyl radicals are also known. acs.org

The extreme stability of the perfluoroalkyl group means that in most chemical transformations of this compound, this part of the molecule will remain unchanged, with reactions occurring at the more reactive hemiacetal and methoxy functionalities.

Interactions with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the dual nature of its hemiacetal group, which contains both nucleophilic oxygen atoms and a highly electrophilic carbon center.

Interactions with Nucleophiles:

The carbon atom of the CH(OH)(OCH₃) group is the principal site for nucleophilic attack. The intense inductive effect of the seven fluorine atoms polarizes the molecule, drawing electron density away from the central carbon and making it highly susceptible to reaction with nucleophiles.

Under neutral or basic conditions, strong nucleophiles can attack this electrophilic carbon. However, the most significant reactions occur under acidic catalysis. In the presence of an acid, the hydroxyl group is protonated, converting it into a good leaving group (water). This facilitates a substitution reaction where a wide range of nucleophiles can displace the water molecule. For example, reaction with a second equivalent of an alcohol leads to the formation of a stable acetal (B89532). The general stability and lack of reactivity of acetals in neutral to strongly basic environments make them excellent protecting groups for carbonyl functionalities. libretexts.org

Interactions with Electrophiles:

The lone pairs of electrons on the oxygen atoms of the hydroxyl and methoxy groups are the primary sites for electrophilic attack. Protonation by acids is a key initial step in many reactions of this compound, activating the hydroxyl group for substitution as described above. libretexts.org Other electrophiles, such as acyl chlorides or silyl halides, can react with the hydroxyl group to form esters or silyl ethers, respectively. However, it is noteworthy that the electron-withdrawing C₃F₇ group reduces the nucleophilicity of the adjacent oxygen atoms compared to their non-fluorinated counterparts, potentially requiring more forcing conditions for these reactions to proceed. acs.org

Functional Group Interconversions on the Perfluoroalkyl Moiety

The heptafluoropropyl (C₃F₇) group is characterized by exceptional chemical and thermal stability. This inertness is a hallmark of per- and polyfluoroalkyl substances (PFAS) and stems from the high bond energy of the carbon-fluorine (C-F) bond. clu-in.orgresearchgate.net

Consequently, functional group interconversions directly on the perfluoroalkyl chain of this compound are not feasible under standard organic synthesis conditions. The C-F bonds are resistant to attack by most chemical reagents. While degradation of perfluoroalkyl chains can occur under highly energetic conditions, such as those involving hydrated electrons or specific enzymatic pathways, these transformations fall outside the scope of conventional synthetic chemistry. acs.orgwhiterose.ac.uk Therefore, for the purposes of chemical synthesis and derivatization, the heptafluoropropyl group is considered a chemically robust and unreactive spectator moiety.

Derivatization for Advanced Chemical Structures

The primary route for creating advanced chemical structures from this compound involves transformations of its reactive hemiacetal functionality. These derivatizations allow for the incorporation of the heptafluorobutyl group into a variety of molecular architectures. Key derivatization strategies include oxidation, acetal formation, and acylation.

Oxidation to Esters: Hemiacetals can be readily oxidized to the corresponding esters. Treatment of this compound with a suitable oxidizing agent would yield methyl 2,2,3,3,4,4,4-heptafluorobutanoate, a valuable synthetic intermediate.

Acetal Formation: As a cornerstone of hemiacetal reactivity, acid-catalyzed reaction with an alcohol (R'OH) efficiently converts the hemiacetal into a more stable mixed acetal, C₃F₇CH(OCH₃)(OR'). libretexts.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org This pathway allows for the introduction of a wide variety of alkoxy groups.

O-Acylation: The hydroxyl group of the hemiacetal can be acylated using reagents like acid chlorides or anhydrides in the presence of a base. This reaction yields an acylated acetal, effectively attaching a new ester functionality to the core structure.

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagent(s) | Product Structure | Product Class |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., PCC, CrO₃) | C₃F₇COOCH₃ | Ester |

| Acetal Formation | R'OH, Acid Catalyst (e.g., H₂SO₄) | C₃F₇CH(OCH₃)(OR') | Mixed Acetal |

| O-Acylation | R'COCl, Base (e.g., Pyridine) | C₃F₇CH(OCH₃)(OCOR') | Acylated Acetal |

Spectroscopic Characterization and Structural Elucidation of Fluorinated Hemiacetals

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methoxy (B1213986) and hydroxyl protons.

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Its expected range is generally between 2.0 and 5.0 ppm.

Aliphatic Hydrogen (-CH): The single proton on the carbon bearing the hydroxyl and methoxy groups would exhibit splitting due to coupling with the adjacent fluorine atoms. This would likely result in a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |

| Hydroxyl (-OH) | 2.0 - 5.0 | Broad Singlet |

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. The ¹⁹F NMR spectrum of this compound would show distinct signals for the CF₃ and CF₂ groups.

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the terminal CF₃ group are equivalent and would appear as a triplet due to coupling with the adjacent CF₂ group. The chemical shift is expected in the region of -80 to -85 ppm relative to CFCl₃.

Difluoromethylene Groups (-CF₂-): There are two chemically non-equivalent CF₂ groups in the perfluoroalkyl chain. Each would appear as a multiplet due to coupling with the neighboring fluorine atoms. The CF₂ group adjacent to the CF₃ group would be a quartet, further split by the other CF₂ group. The CF₂ group closer to the hemiacetal center would also be a complex multiplet. Their chemical shifts are anticipated to be in the range of -120 to -130 ppm.

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CF₃ | -80 to -85 | Triplet |

| -CF₂- (internal) | -120 to -128 | Multiplet |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the strong coupling between carbon and fluorine, the signals for the fluorinated carbons will be split.

Methoxy Carbon (-OCH₃): This carbon would appear as a singlet in the range of 50-60 ppm.

Hemiacetal Carbon (-CH(OH)OCH₃): This carbon would be observed as a triplet due to coupling with the two fluorine atoms on the adjacent carbon, likely in the region of 90-100 ppm.

Fluorinated Carbons (-CF₂- and -CF₃): These carbons will exhibit complex splitting patterns due to one-bond and two-bond C-F couplings. The signals are expected to appear as triplets or quartets of triplets in the region of 110-130 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -OCH₃ | 50 - 60 | Singlet |

| -CH(OH)OCH₃ | 90 - 100 | Triplet |

| -CF₂- | 110 - 125 | Triplet of triplets |

| -CF₂- | 115 - 130 | Triplet of quartets |

To unambiguously assign all signals and fully elucidate the structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between any interacting protons, although in this specific molecule, it would be of limited use due to the expected lack of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the methoxy and methine signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal long-range correlations between protons and carbons, helping to piece together the molecular structure. For instance, correlations between the methoxy protons and the hemiacetal carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of nuclei. This could be used to confirm the through-space relationship between the methoxy protons and the methine proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₅H₅F₇O₂), the expected exact mass would be approximately 230.0178 g/mol .

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key expected fragmentation pathways would include:

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 199.

Loss of the hydroxyl group (-OH) to give a fragment at m/z 213.

Cleavage of the C-C bonds in the perfluoroalkyl chain, leading to characteristic fluorinated fragments. For example, the loss of a CF₃ group would result in a fragment at m/z 161.

Table 4: Predicted HRMS Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M-OCH₃]⁺ | ~199 |

| [M-OH]⁺ | ~213 |

| [M-CF₃]⁺ | ~161 |

| [C₃F₇]⁺ | 169 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the case of this compound, MS/MS can provide definitive confirmation of its hemiacetal structure through characteristic fragmentation patterns.

The initial ionization of the molecule would likely result in the formation of a molecular ion. Subsequent fragmentation in the collision cell of the mass spectrometer would be expected to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments.

Predicted Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): This would result in a prominent fragment ion corresponding to the heptafluorobutyryl cation. This fragmentation is driven by the stability of the resulting cation.

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond would lead to a fluorinated oxonium ion, which could be a significant peak in the spectrum.

Rearrangement reactions: Intramolecular rearrangements, followed by fragmentation, could also occur, leading to more complex fragmentation patterns that can be rationalized based on the principles of mass spectrometry.

The analysis of the MS/MS spectrum of the parent alcohol, 2,2,3,3,4,4,4-Heptafluoro-1-butanol, shows a base peak corresponding to the loss of the CH₂OH group, resulting in the C₃F₇⁺ ion. This indicates the high stability of the perfluorinated alkyl cation. For this compound, similar fragmentation of the heptafluorobutyl chain is expected.

Interactive Data Table: Predicted Key Fragment Ions in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z | Neutral Loss |

| [M]+ | [M - •OCH₃]+ | M - 31 | •OCH₃ |

| [M]+ | [M - •OH]+ | M - 17 | •OH |

| [M]+ | [C₃F₇]+ | 169 | C₂H₅O₂ |

| [M]+ | [C₂F₅]+ | 119 | C₃H₅O₂F₂ |

| [M]+ | [CF₃]+ | 69 | C₄H₅O₂F₄ |

This detailed fragmentation analysis provides a molecular fingerprint that can be used to unequivocally confirm the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

For this compound, the key functional groups are the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the C-O bonds of the ether and alcohol, and the numerous C-F bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of the related compound, 2,2,3,3,4,4,4-Heptafluoro-1-butanol, exhibits a strong, broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A strong C-O stretching vibration is also observed around 1100-1200 cm⁻¹. The C-F stretching vibrations typically appear as very strong and complex bands in the 1100-1300 cm⁻¹ region.

For this compound, the following characteristic IR absorptions are expected:

O-H stretch: A broad and strong band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.

C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methoxy group.

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ range, arising from the C-O stretching vibrations of the alcohol and ether linkages.

C-F stretch: Very strong and complex absorption bands in the 1100-1400 cm⁻¹ region, which are characteristic of the highly fluorinated butyl chain.

Raman Spectroscopy:

Raman spectroscopy provides complementary information. While the O-H stretching vibration is typically weak in Raman spectra, other functional groups will show characteristic signals.

C-H stretch: Symmetric and asymmetric stretching vibrations of the methoxy group will be visible in the 2800-3000 cm⁻¹ region.

C-O stretch: The C-O stretching vibrations will also be Raman active.

C-F stretch: The C-F stretching modes will give rise to strong Raman signals.

C-C skeletal vibrations: The carbon-carbon backbone of the molecule will also produce characteristic Raman bands.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (strong, broad) | Weak |

| C-H Stretch (methoxy) | 2800-3000 (medium) | 2800-3000 (strong) |

| C-O Stretch | 1000-1300 (strong) | 1000-1300 (medium) |

| C-F Stretch | 1100-1400 (very strong, complex) | 1100-1400 (strong) |

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups present in this compound, confirming the presence of the hydroxyl, methoxy, and heptafluorobutyl moieties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the crystalline state. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, including C-O, C-C, C-H, and C-F bonds. The high electronegativity of fluorine is expected to shorten the adjacent C-C and C-F bonds.

Bond Angles: The angles between bonded atoms, which define the molecular geometry. The tetrahedral geometry around the central carbon atom of the hemiacetal group would be confirmed.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be involved in hydrogen bonding through the hydroxyl group. The X-ray structure would elucidate the nature and geometry of these hydrogen bonds, as well as other intermolecular forces such as dipole-dipole interactions and van der Waals forces, which dictate the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Feature |

| Crystal System | Likely a low-symmetry system (e.g., monoclinic or orthorhombic) |

| Space Group | To be determined by diffraction data |

| C-O (alcohol) bond length | ~1.43 Å |

| C-O (ether) bond length | ~1.42 Å |

| C-F bond lengths | ~1.33 - 1.35 Å |

| O-C-O bond angle | ~109.5° (tetrahedral) |

| Intermolecular Interactions | Hydrogen bonding involving the -OH group |

A successful X-ray crystallographic analysis would provide an unambiguous and highly detailed model of the solid-state structure of this compound, complementing the data obtained from spectroscopic techniques.

Computational and Theoretical Studies of 2,2,3,3,4,4,4 Heptafluoro 1 Methoxy Butan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol, these calculations would provide a detailed picture of its three-dimensional structure and the distribution of electrons.

Molecular Geometry Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at different atomic arrangements and finds the configuration with the minimum energy. Density Functional Theory (DFT) methods are a popular choice for this purpose due to their balance of accuracy and computational cost. ekb.egmdpi.com Commonly used functionals for such calculations include B3LYP, M06-2X, and LC-wPBE, often paired with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution. ekb.eg For a molecule like this compound, these calculations would yield precise values for bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Once the optimized geometry is obtained, various properties related to the electronic structure can be calculated. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. ekb.eg

Natural Bond Orbital (NBO) analysis is another powerful tool that would be applied to understand the electronic structure. ekb.eg NBO analysis provides insights into charge distribution on individual atoms, hybridization, and delocalization of electron density through hyperconjugative interactions. For instance, in a related study on 2-fluoroacetaldehyde, NBO analysis was used to investigate the stabilizing effects of hyperconjugation. ekb.eg

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C1 | O1 | 1.40 Å | |

| Bond Length | C1 | O2 | 1.42 Å | |

| Bond Length | C1 | H1 | 1.10 Å | |

| Bond Angle | O1 | C1 | O2 | 110.5° |

| Bond Angle | H1 | C1 | O1 | 109.5° |

| Dihedral Angle | H1 | C1 | O1 | C(methoxy) |

Theoretical Investigations of Reaction Mechanisms for Hemiacetal Formation and Transformations

This compound is a hemiacetal. Theoretical chemistry provides powerful tools to investigate the mechanisms of its formation and subsequent reactions. Such studies typically involve mapping the potential energy surface (PES) of the reaction to identify transition states and intermediates.

The formation of a hemiacetal from an aldehyde and an alcohol has been studied theoretically using DFT at the B3LYP/6-311++G(d,p) level. nih.govacs.orgulpgc.es These studies have explored various catalytic pathways, including the role of bridging water molecules in proton transfer and the effect of Brønsted acids in enhancing the electrophilicity of the carbonyl carbon. nih.govacs.orgulpgc.es For the formation of this compound, a similar approach would be used to elucidate the reaction mechanism, likely involving the nucleophilic attack of methanol (B129727) on the carbonyl carbon of heptafluorobutanal.

Computational studies can also be used to investigate the transformation of the hemiacetal. For example, the acid-catalyzed dehydration of alcohols to form ethers has been studied, revealing the reaction to proceed via an S(_N)2 mechanism. masterorganicchemistry.com A similar theoretical approach could be applied to understand the conversion of this compound to the corresponding acetal (B89532) or other transformation products.

Below is an illustrative data table showing the kind of energetic data that would be calculated for a proposed reaction mechanism.

| Species | Relative Energy (kcal/mol) |

| Reactants (Heptafluorobutanal + Methanol) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate Complex | -5.8 |

| Transition State 2 | +8.5 |

| Product (this compound) | -12.3 |

Conformational Analysis and Intermolecular Interactions

The presence of a flexible butane (B89635) chain and multiple functional groups in this compound suggests the existence of multiple stable conformers. Conformational analysis aims to identify these low-energy structures and understand the energetic barriers between them.

Perfluoroalkyl substances are known to exhibit a preference for helical conformations along their carbon backbone, a feature that can be investigated using DFT. nih.gov A comprehensive conformational search would be performed for this compound to identify all possible rotamers around its single bonds. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the properties of alcohols. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in the condensed phase. aip.orgaip.org For this compound, MD simulations could be used to study its behavior in various solvents, such as water. These simulations rely on force fields, which are often parameterized using data from high-level ab initio molecular orbital calculations. aip.orgaip.org Such simulations would provide insights into the structure of the solvent around the molecule and the strength of intermolecular hydrogen bonds.

An example of data that could be generated from a conformational analysis is presented in the table below.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | -60° (gauche) | 0.0 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be of particular interest.

The prediction of F NMR chemical shifts is an active area of research. DFT-based methods, such as those employing the ωB97XD functional with the aug-cc-pVDZ basis set, have shown good accuracy in predicting these values for a range of fluorinated molecules. rsc.orgrsc.orgchemrxiv.org Such calculations would be instrumental in assigning the signals in an experimental F NMR spectrum of this compound.

In addition to NMR spectra, computational methods can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of these frequencies is typically done at the same level of theory as the geometry optimization. The predicted vibrational frequencies can aid in the interpretation of experimental vibrational spectra.

The following table provides an example of predicted F NMR chemical shifts for a similar fluorinated alcohol, 2,2,3,3,4,4,4-heptafluorobutanol, relative to a reference compound.

| Fluorine Atom Position | Predicted Chemical Shift (ppm) |

| CF(_3) | -81.5 |

| CF(_2) (alpha to CF(_3)) | -126.3 |

| CF(_2) (beta to CF(_3)) | -120.8 |

Applications and Functional Materials Development Based on Fluorinated Carbinol Ethers

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

While specific documented examples of 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol as a synthetic intermediate are not extensively reported in publicly available literature, the reactivity of its functional groups—a hydroxyl group and an ether linkage adjacent to a heavily fluorinated alkyl chain—suggests its potential utility in the synthesis of complex molecules.

The hydroxyl group can serve as a handle for various chemical transformations. For instance, it can be esterified or etherified to introduce the heptafluoromethoxybutyl moiety into a larger molecular framework. This is a common strategy for modifying the properties of a parent molecule, such as increasing its lipophilicity or metabolic stability, which is a critical aspect in the design of pharmaceuticals and agrochemicals.

Furthermore, the presence of the methoxy (B1213986) group and the fluorinated chain can influence the reactivity of the carbinol carbon, potentially enabling its participation in nucleophilic or electrophilic substitution reactions under specific conditions. The electron-withdrawing nature of the heptafluorobutyl group can activate the carbinol proton, making the hydroxyl group more acidic compared to its non-fluorinated counterparts. This enhanced acidity can be exploited in base-mediated reactions.

The synthesis of complex molecules often relies on the use of building blocks with unique electronic and steric properties. semanticscholar.org The combination of a hydrophilic hydroxyl group, a relatively inert ether linkage, and a hydrophobic and lipophobic fluorinated chain in this compound makes it a potentially valuable synthon for creating molecules with tailored amphiphilic or surfactant properties.

Roles in Specialized Solvent Systems and Reaction Media

The presence of the highly fluorinated chain would likely render it immiscible with many common organic solvents and water, potentially enabling its use in biphasic catalysis or as a medium for reactions requiring a fluorous phase. The hydroxyl and ether functionalities may impart some polarity, allowing it to dissolve a specific range of solutes.

Potential Advantages as a Specialized Solvent:

| Property | Potential Advantage |

| High Thermal Stability | Suitable for high-temperature reactions. |

| Chemical Inertness | Can be used with highly reactive reagents. |

| Unique Solubility | Potential for selective extractions and as a medium for fluorous chemistry. |

| Low Surface Tension | Enhanced wetting and spreading properties. |

These properties could make it a candidate for use in niche applications such as in the formulation of electrolytes for electrochemical devices, as a heat transfer fluid, or as a solvent for the synthesis and processing of fluorinated polymers. beltox.be

Precursors for the Development of Novel Fluorinated Polymers and Specialty Materials

Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, low friction, and unique surface properties. nih.govpageplace.de Monomers containing fluorine are the essential building blocks for these high-performance materials. The structure of this compound, with its reactive hydroxyl group, makes it a plausible precursor for the synthesis of novel fluorinated polymers.

The hydroxyl group can be functionalized to introduce a polymerizable group, such as an acrylate, methacrylate, or vinyl ether. Polymerization of such a monomer would lead to a polymer with pendant heptafluoromethoxybutyl groups. These side chains would be expected to impart desirable properties to the resulting material, such as low surface energy (leading to hydrophobicity and oleophobicity), a low refractive index, and high gas permeability.

Potential Polymer Architectures and Applications:

| Polymer Type | Potential Application |

| Poly(acrylate) or Poly(methacrylate) | Low surface energy coatings, anti-fouling surfaces, and optical claddings. |

| Poly(vinyl ether) | Chemically resistant membranes and specialty elastomers. |

| Polyester or Polyurethane (as a diol component) | High-performance elastomers and coatings with enhanced thermal and chemical stability. |

The incorporation of the flexible ether linkage in the side chain could also influence the physical properties of the polymer, such as its glass transition temperature and mechanical flexibility. Research into the synthesis and polymerization of similar fluorinated monomers has led to the development of a wide range of specialty materials for diverse applications. nih.gov

Application in Analytical Chemistry as Derivatization Agents

In analytical chemistry, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. academicjournals.org Fluorinated reagents are often used for this purpose because the introduction of a fluorinated tag can enhance volatility and sensitivity, especially for electron capture detection (ECD) in GC.

While there is no specific mention in the searched literature of this compound being used as a derivatization agent, its structural relative, 2,2,3,3,4,4,4-heptafluoro-1-butanol, has been employed for the derivatization of compounds like glyphosate and its metabolite AMPA. researchgate.net This process typically involves the esterification of carboxylic acid or phosphonic acid groups on the analyte with the fluorinated alcohol.

The hydroxyl group of this compound could potentially be used to derivatize acidic functional groups in a similar manner. The resulting derivative would have a significantly higher molecular weight and the presence of the heptafluorobutyl group would likely lead to excellent chromatographic properties and high sensitivity in detection methods that are responsive to fluorinated compounds.

Hypothetical Derivatization Reaction:

Analyte-COOH + HO-CH(OCH₃)C₄F₇ → Analyte-COO-CH(OCH₃)C₄F₇ + H₂O

This reaction would convert a non-volatile or poorly chromatographic analyte into a more suitable derivative for analysis. The choice of derivatization agent is critical for the success of an analytical method, and the unique structure of this compound could offer advantages in specific applications where selectivity and sensitivity are paramount.

Environmental Chemical Pathways and Chemical Fate Studies of Fluorinated Hemiacetals

Chemical Degradation Mechanisms in Simulated Environmental Compartments

The principal degradation pathway for hydrofluoroethers (HFEs) in the troposphere is initiated by reaction with hydroxyl (OH) radicals. acs.orgacs.org For 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol, this reaction is expected to be the dominant mechanism of atmospheric degradation. The presence of C-H bonds in the methoxy (B1213986) group and on the carbon atom of the hemiacetal group provides sites for OH radical attack.

In aquatic environments, microbial degradation may play a role. Studies on other fluoroalkylether substances suggest that aerobic biotransformation can occur, particularly when a non-fluorinated methylene (B1212753) (-CH2-) group is present adjacent to the ether oxygen. nih.govacs.org In the case of this compound, the methoxy group and the hemiacetal structure could be susceptible to microbial oxidation. This process often involves monooxygenase enzymes that hydroxylate the carbon adjacent to the ether linkage, leading to an unstable intermediate that can subsequently break down. nih.govacs.org

The general proposed mechanism for the atmospheric oxidation of hydrofluoroethers involves the abstraction of a hydrogen atom by an OH radical, forming a radical intermediate. This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical can lead to the formation of various degradation products.

Hydrolytic Stability under Various Conditions

The hydrolytic stability of this compound is a key factor in its environmental persistence in aqueous systems. Hemiacetals are generally known to be in equilibrium with their corresponding aldehyde/ketone and alcohol. In this case, the compound is the hemiacetal of heptafluorobutanal and methanol (B129727).

The stability of the hemiacetal is influenced by pH. Under acidic or basic conditions, the equilibrium can be shifted, potentially leading to hydrolysis. However, the strong electron-withdrawing effect of the heptafluorobutyl group is expected to influence the stability of the hemiacetal. While specific experimental data on the hydrolytic stability of this compound is limited, general principles suggest that it may be more stable than non-fluorinated hemiacetals due to the electronic effects of the fluorine atoms.

| Condition | Predicted Stability | Potential Products |

|---|---|---|

| Neutral (pH 7) | Relatively Stable | Heptafluorobutanal, Methanol |

| Acidic (pH < 7) | Potentially Less Stable | Heptafluorobutanal, Methanol |

| Basic (pH > 7) | Potentially Less Stable | Heptafluorobutanal, Methanol |

Predictions are based on general chemical principles of hemiacetal stability.

Identification of Chemical Transformation Products and Byproducts

The transformation of this compound in the environment is expected to yield a range of byproducts.

Atmospheric Degradation Products:

The atmospheric oxidation initiated by OH radicals is likely to produce several transformation products. Following the initial hydrogen abstraction from the methoxy group or the hemiacetal carbon, the resulting radical reacts with O₂ to form a peroxy radical. This peroxy radical can then undergo further reactions to form carbonyl compounds. A plausible atmospheric degradation product is carbonyl fluoride (B91410) (COF₂). acs.org

Biotransformation Products:

In biological systems, the cleavage of the ether linkage via monooxygenation would lead to the formation of an unstable hemiacetal intermediate. nih.govacs.org This intermediate would likely decompose to an alcohol and an aldehyde. In the case of this compound, this could result in the formation of heptafluorobutanal and methanol. Further oxidation of heptafluorobutanal could lead to the formation of heptafluorobutanoic acid.

| Environmental Compartment | Transformation Pathway | Potential Products |

|---|---|---|

| Atmosphere | OH Radical Oxidation | Heptafluorobutanal, Methyl formate, Carbonyl fluoride |

| Aquatic/Soil | Aerobic Biotransformation | Heptafluorobutanal, Methanol, Heptafluorobutanoic acid |

| Aquatic | Hydrolysis | Heptafluorobutanal, Methanol |

The identified products are based on degradation pathways of analogous fluorinated ethers and hemiacetals.

Emerging Research Directions in Fluorinated Hemiacetal Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of fluorinated hemiacetals such as 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol typically involves the nucleophilic addition of an alcohol to a highly fluorinated aldehyde. The efficiency and selectivity of this transformation can be significantly enhanced through the use of advanced catalytic systems. Current research is actively pursuing the development of novel catalysts that can operate under mild conditions with high turnover numbers.

The primary synthetic route to this compound involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanal with methanol (B129727). The high electrophilicity of the carbonyl carbon in the fluorinated aldehyde, a result of the strong electron-withdrawing nature of the heptafluoropropyl group, facilitates this reaction. However, achieving high yields and purity often requires catalytic intervention to control the reaction kinetics and minimize side reactions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the formation of fluorinated compounds is a promising research avenue. Chiral amine catalysts, for instance, have been successfully employed in the enantioselective α-fluorination of aldehydes. While the synthesis of an achiral molecule like this compound does not require asymmetric catalysis, the principles of catalyst design from these studies can be adapted. For example, catalysts that can activate the carbonyl group of the fluorinated aldehyde towards nucleophilic attack by methanol are of great interest.

Recent advancements in catalyst development for fluorination reactions are summarized in the table below.

| Catalyst Type | Example | Application in Fluorinated Synthesis | Potential Relevance for Hemiacetal Formation |

| Organocatalysts | Imidazolidinones | Enantioselective α-fluorination of aldehydes. researchgate.netprinceton.edu | Activation of the fluorinated aldehyde carbonyl group. |

| Transition Metal Catalysts | Palladium complexes | Cross-coupling reactions to form C-F bonds. | Not directly applicable to hemiacetal formation, but relevant for precursor synthesis. |

| Lewis Acids | Boron trifluoride | Catalyzing nucleophilic addition to carbonyls. | Can promote the reaction between heptafluorobutanal and methanol. |

Research is also focused on heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to more sustainable synthetic processes. Materials such as functionalized mesoporous silicas and polymer-supported catalysts are being explored for their potential to efficiently catalyze the formation of fluorinated hemiacetals.

Exploration of Biological Applications as Chemical Probes

The incorporation of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability and unique binding interactions. mit.edursc.org These characteristics make fluorinated compounds, including this compound, attractive candidates for development as chemical probes to investigate biological systems.

The heptafluoropropyl group in this compound can serve as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Due to the low natural abundance of ¹⁹F in biological systems, ¹⁹F NMR offers a background-free window for observing the molecular environment of the probe. nih.gov Changes in the chemical shift of the fluorine atoms can provide valuable information about binding events, conformational changes, and the polarity of the microenvironment.

One potential application is in the study of enzyme activity. ens-lyon.frasm.orgresearchgate.netnih.gov A molecule like this compound could be designed as part of a larger substrate for a specific enzyme. Enzymatic transformation of the substrate could lead to a change in the electronic environment of the heptafluoropropyl group, resulting in a detectable shift in the ¹⁹F NMR spectrum. This would allow for real-time monitoring of enzyme kinetics and inhibitor screening.

The table below outlines the properties of fluorine that are advantageous for its use in chemical probes.

| Property of Fluorine | Consequence for Biological Probes |

| High Electronegativity | Can influence binding interactions and molecular conformation. mit.edu |

| Low Natural Abundance | Provides a clear spectroscopic window for ¹⁹F NMR studies. nih.gov |

| High Metabolic Stability of C-F bond | Increases the in vivo lifetime of the probe. mit.edursc.org |

| Sensitivity of ¹⁹F Chemical Shift | Allows for the detection of subtle changes in the molecular environment. nih.gov |

Furthermore, the unique properties of fluorinated compounds can be exploited in the design of fluorogenic probes. acs.orgresearchgate.net These are molecules that are non-fluorescent or weakly fluorescent until they react with a specific target, leading to a significant increase in fluorescence. While this compound itself is not a fluorophore, its structural motifs could be incorporated into more complex fluorogenic systems.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, particularly for the synthesis of fluorinated compounds. beilstein-journals.orgdurham.ac.ukchemistryviews.org These advantages include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput synthesis. mit.edursc.org

The synthesis of this compound from heptafluorobutanal and methanol is well-suited for a flow chemistry approach. The highly exothermic nature of the reaction can be effectively managed in a microreactor, preventing the formation of hot spots and improving reaction selectivity. mit.edu Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities of the desired hemiacetal.

A significant driver for the adoption of flow chemistry is the move towards more sustainable and environmentally friendly chemical manufacturing. sciencedaily.com Flow chemistry can contribute to this goal in several ways:

Reduced Waste: The high efficiency and selectivity of flow reactions can minimize the formation of byproducts, leading to less waste.

Energy Efficiency: The excellent heat transfer in microreactors allows for more efficient heating and cooling, reducing energy consumption.

Use of Greener Solvents: Flow systems can be designed to work with a wider range of solvents, including more environmentally benign options.

Integration of Catalysis: Solid-supported catalysts can be easily incorporated into flow reactors, allowing for continuous operation and easy catalyst recovery and reuse.

The table below compares key aspects of batch versus flow synthesis for the preparation of fluorinated compounds.

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, allowing for precise temperature control. mit.edu |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small reactor dimensions and high surface-area-to-volume ratios. mit.edursc.org |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Improved safety due to small reaction volumes and contained systems. durham.ac.uk |

| Scalability | Often requires re-optimization of reaction conditions. | Can be more straightforward by running the system for longer or by numbering-up reactors. |

| Automation | Can be challenging to automate. | Readily amenable to automation and process control. |

The integration of the synthesis of compounds like this compound into flow chemistry paradigms represents a significant step towards more sustainable and efficient production of valuable fluorinated molecules. Future research in this area will likely focus on the development of fully integrated and automated flow systems that combine synthesis, purification, and in-line analysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,3,3,4,4,4-heptafluoro-1-methoxy-butan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reactive distillation, leveraging thermodynamic-topological analysis to optimize reaction conditions (e.g., temperature, catalyst loading). For fluorinated alcohols, fluorination of precursors using HF or fluorinating agents under controlled anhydrous conditions is common. Yield optimization requires monitoring intermediates via GC-MS or NMR to identify side reactions (e.g., over-fluorination or ether formation) .

- Key Parameters :

- Temperature: 80–120°C (prevents decomposition).

- Catalyst: Lewis acids (e.g., BF₃) for regioselective fluorination.

- Purity: Distillation under reduced pressure (e.g., 50–100 mmHg) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar fluorinated alcohols?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for CF₃ (δ −70 to −80 ppm) and CF₂ groups (δ −110 to −120 ppm). The methoxy group (OCH₃) shows a singlet at δ 3.3–3.5 ppm in ¹H NMR .

- IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and O-H stretches (broad, 3200–3600 cm⁻¹) confirm hydroxyl and fluorinated groups.

- Mass Spectrometry : Molecular ion peak at m/z 200.05 (C₄H₃F₇O⁺) with fragmentation patterns reflecting loss of -OCH₃ (Δ m/z 31) .

Q. What are the critical physical properties (e.g., density, boiling point) of this compound, and how do they influence experimental design?

- Methodological Answer :

- Density : 1.6 g/mL at 25°C (affects solvent layering in biphasic reactions).

- Boiling Point : 96–97°C (dictates distillation parameters).

- Hygroscopicity : High due to the hydroxyl group; requires inert atmosphere handling to prevent hydrolysis .

- Experimental Impact : High density necessitates centrifugal separation in microfluidic applications (e.g., droplet generation) .

Advanced Research Questions

Q. How can computational modeling (e.g., OPLS force field) predict the conformational stability of this compound in solution?

- Methodological Answer : The OPLS-AA force field parameterizes torsional and nonbonded interactions using ab initio data (RHF/6-31G* level). Simulations predict low-energy conformers, with fluorinated groups stabilizing gauche configurations. Validation against experimental dipole moments (e.g., 2.1–2.5 D) ensures accuracy .

- Application : Predicts solvation effects in polar solvents (e.g., DMSO) for reaction mechanism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。